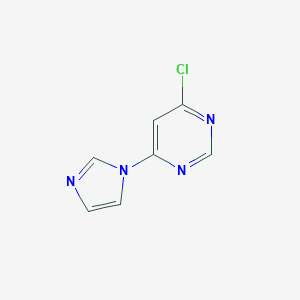

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-7(11-4-10-6)12-2-1-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBHIPMYQAROLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373971 | |

| Record name | 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114834-02-5 | |

| Record name | 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114834-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine CAS number 114834-02-5

An In-Depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

CAS Number: 114834-02-5

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, applications, and biological significance. This molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds.

Physicochemical and Spectroscopic Properties

This compound is a stable and reactive compound, making it suitable for various synthetic pathways in both laboratory and industrial settings[1]. Its key properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 114834-02-5 | [1][2] |

| Molecular Formula | C₇H₅ClN₄ | [1][2] |

| Molecular Weight | 180.6 g/mol | [1] |

| Monoisotopic Mass | 180.02028 Da | [3] |

| Purity | ≥97% | [2] |

| Storage Conditions | 0-8°C | [1] |

| Boiling Point | Unavailable |[1] |

Synthesis and Reactivity

Detailed protocols for the industrial synthesis of this compound are not extensively published. However, its chemical structure, featuring a reactive chloro-substituent on the pyrimidine ring, makes it an ideal substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a key intermediate in multi-step syntheses.

The imidazole and pyrimidine moieties contribute to its ability to interact with various biological targets, making it a valuable building block in medicinal chemistry[1]. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate diverse libraries of derivative compounds.

Key Applications in Research and Development

This compound is a versatile chemical recognized for its significant role in pharmaceutical and agrochemical research and development[1].

-

Pharmaceutical Development : It is a pivotal intermediate in the synthesis of novel therapeutic agents[1]. Its derivatives have been extensively investigated for various pharmacological activities.

-

Oncology : It is a foundational scaffold for kinase inhibitors and other compounds aimed at treating diseases like cancer and inflammation[1]. For instance, novel pyrimidin-4-yl-1H-imidazole derivatives have been synthesized and shown to have potent antiproliferative activity against human melanoma cell lines, acting as selective and potent CRAF inhibitors[6]. Furthermore, it has been used to create V600EBRAF inhibitors[7].

-

Infectious Diseases : A family of 1H-imidazol-2-yl-pyrimidine-4,6-diamines derived from this core structure has shown potent activity against the erythrocyte-stage of Plasmodium falciparum, the parasite responsible for malaria[8].

-

-

Agrochemical Chemistry : The compound serves as a precursor in the formulation of agrochemicals, including potent fungicides and herbicides, contributing to crop protection products[1].

-

Biochemical Research : It is employed in studies of enzyme inhibition and receptor interactions, which helps provide insights into metabolic pathways and disease mechanisms[1].

-

Diagnostic Applications : Research is ongoing to investigate its use in diagnostic tests for detecting specific disease-related biomarkers[1].

Experimental Protocols and Methodologies

While a specific protocol for synthesizing the title compound is not detailed in the provided search results, its application as a synthetic intermediate is well-documented. The following represents a generalized experimental workflow for utilizing this compound in the synthesis of more complex molecules, such as targeted drug candidates.

General Protocol for Nucleophilic Substitution:

-

Reaction Setup : To a solution of this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or THF), add a desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol).

-

Base Addition : A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) is often added to scavenge the HCl generated during the reaction.

-

Reaction Conditions : The reaction mixture is typically stirred at temperatures ranging from room temperature to elevated temperatures (e.g., 50-100 °C) to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction[4].

-

Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and washing the organic layer with brine. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization.

-

Characterization : The final product's structure and purity are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry[5].

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring both a pyrimidine and an imidazole moiety, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a key intermediate in the development of kinase inhibitors, particularly those targeting the p38 MAPK signaling pathway.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 114834-02-5 | [1] |

| Molecular Formula | C₇H₅ClN₄ | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% | [1] |

| Storage Conditions | 0-8°C | [2] |

Table 2: Predicted Spectral Data for this compound

While specific experimental spectra for this compound are not provided in the search results, data from analogous structures can be used to predict the expected spectral characteristics.

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR (DMSO-d₆) | Signals for imidazole protons are expected in the range of δ 6.7-7.7 ppm.[4] Aromatic protons of the pyrimidine ring will also be present. |

| ¹³C NMR (DMSO-d₆) | Imidazole carbon signals are anticipated between δ 124-133 ppm.[4] Pyrimidine carbon signals will also be observable. |

| FTIR (KBr, cm⁻¹) | Characteristic bands for N-H stretching (imidazole ring) around 3437 cm⁻¹, aromatic C-H stretching near 3053 cm⁻¹, C=N stretching around 1681 cm⁻¹, and C=C stretching in the 1599-1489 cm⁻¹ region are expected.[5][6] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 180, with an isotopic peak (M+2) at m/z 182 due to the presence of chlorine. |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a di-chlorinated pyrimidine with imidazole.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Materials:

-

4,6-Dichloropyrimidine

-

Imidazole

-

Sodium hydride (NaH) or other suitable base (e.g., K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt of imidazole.

-

Add a solution of 4,6-dichloropyrimidine in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), as determined by TLC analysis.[7]

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system and collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Role in Kinase Inhibition and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[8] this compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors, including those targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[8][9][10]

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[8] Inhibitors based on the pyrimidinyl-imidazole scaffold have been shown to be potent and selective inhibitors of p38 MAP kinase.[9]

Caption: Generalized p38 MAPK signaling pathway and the inhibitory role of this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for an in vitro kinase inhibition assay to evaluate the potency of compounds derived from this compound. This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[11]

Materials:

-

Recombinant human p38 MAP kinase

-

Specific peptide substrate for p38 MAPK

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Multichannel pipettor

-

Plate shaker

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

-

Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

-

Kinase Reaction: Prepare a master mix containing the kinase assay buffer, p38 MAPK enzyme, and the peptide substrate. Add this mixture to the wells containing the test compounds to initiate the reaction.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and generate a luminescent signal.

-

Measurement: Incubate the plate for a further 10 minutes to stabilize the luminescent signal, and then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a compound of considerable synthetic utility, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the chloro-substituent allow for the facile introduction of diverse functionalities, leading to the generation of large libraries of compounds for biological screening. The established role of the pyrimidinyl-imidazole scaffold in the inhibition of key signaling molecules like p38 MAP kinase highlights the potential of derivatives of this compound as therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-1H-imidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pyrimidinylimidazole inhibitors of p38: cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases. This document details the physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its application in the development of inhibitors for key signaling pathways.

Core Molecular Data

This compound is a small molecule featuring a pyrimidine ring substituted with a chloro group and an imidazole ring. These structural motifs are pivotal for its utility as a scaffold in drug design, allowing for targeted modifications to optimize biological activity and pharmacokinetic properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₄ | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| CAS Number | 114834-02-5 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis and Characterization

Experimental Protocol: Synthesis of a 4-Chloro-6-(imidazol-1-yl)pyrimidine Derivative

This protocol describes a general method for the synthesis of a 4-chloro-6-(imidazol-1-yl)pyrimidine derivative, which can be adapted for the title compound.

Materials:

-

4,6-Dichloropyrimidine

-

Imidazole

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks of the pyrimidine and imidazole protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point (m.p.): To assess the purity of the compound.

Biological Activity and Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, while the imidazole moiety can form crucial hydrogen bonds within the kinase active site. The chloro substituent provides a reactive handle for further chemical modifications to enhance potency and selectivity.

Derivatives of this compound have shown significant inhibitory activity against several kinases implicated in cancer and inflammation, including BRAF and p38 MAPK.

Quantitative Bioactivity of Derivatives

While specific IC₅₀ values for the parent compound are not widely reported, studies on its derivatives highlight its potential. For instance, a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives have been synthesized and evaluated for their antiproliferative activities. One such derivative, 7a , demonstrated potent inhibition of the CRAF kinase and significant antiproliferative effects in melanoma cell lines.[1]

| Compound | Target | A375P IC₅₀ (μM) | WM3629 IC₅₀ (μM) | CRAF IC₅₀ (nM) |

| 7a | CRAF | 0.62 | 4.49 | 20 |

| Sorafenib | RAF | 2.58 | 5.86 | 22 |

Data from Lee et al., Bioorg. Med. Chem. Lett. 2010, 20 (5), 1573-1577.[1]

Experimental Protocol: General Kinase Inhibition Assay (Example: BRAF V600E)

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a specific kinase, such as the oncogenic BRAF V600E mutant.

Materials:

-

Recombinant human BRAF V600E enzyme

-

MEK1 (kinase dead) as a substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant BRAF V600E enzyme, and the MEK1 substrate.

-

Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathway Involvement

The primary therapeutic potential of this compound derivatives lies in their ability to modulate key signaling pathways that are often dysregulated in disease.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines. It plays a central role in regulating inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic design allows for the generation of libraries of compounds for screening and lead optimization in drug discovery programs targeting cancer and inflammatory diseases. The information provided in this technical guide serves as a foundational resource for researchers and professionals in the field, facilitating the exploration of novel therapeutics based on this promising scaffold.

References

The Rising Potential of Pyrimidine-Imidazole Hybrids in Drug Discovery: A Technical Guide

Researchers and drug development professionals are increasingly turning their attention to pyrimidine-imidazole hybrids, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. This in-depth guide explores the core pharmacological effects of these hybrids, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

The fusion of pyrimidine and imidazole rings into single molecular entities has yielded compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. The versatile nature of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of their biological profiles for enhanced potency and selectivity.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrimidine-imidazole hybrids have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival. Cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) are among the key targets.

A series of imidazole-pyrimidine amides has been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] These compounds have demonstrated significant anti-proliferative effects against various cancer cell lines.[1] Similarly, tetrasubstituted imidazole derivatives carrying a pyrimidine sulfonamide pharmacophore have shown significant growth inhibition of up to 95% in a 60-cell line panel and have been evaluated as inhibitors of EGFR mutants.[3]

The mechanism of action for many of these anticancer hybrids involves the disruption of cell cycle progression and the induction of apoptosis. For instance, some lead compounds have been shown to cause cell cycle arrest in the S-phase or G1/S-phase, leading to an accumulation of cells and eventual programmed cell death.[3]

Quantitative Anticancer Data Summary

| Compound Class | Target | Cancer Cell Line(s) | IC50 / Activity | Reference |

| Imidazole pyrimidine amides | CDK2 | Various cancer cell lines | Potent anti-proliferative effects | [1] |

| Imidazole pyrimidine derivatives | CDK2 | - | IC50 = 1.3 µM (for compound 3j) | [2] |

| 3H‐imidazole[4,5‐c]pyridine derivatives | CDK2 | - | IC50 = 21 nM (for compound 5b) | [2] |

| Imidazole/benzimidazole thio-arylethanone derivatives | CDK2 | - | IC50 = 0.62 μM (for compound 10e) | [2] |

| Benzimidazole-bridged pyrazolo[1,5-a]pyrimidine | - | MCF-7, A549, HeLa, SiHa | 3.2 to 47.4 μM | [4] |

| Benzimidazole–pyrimidine hybrid 52 | - | A549 (human lung cancer) | 2.21 to 7.29 μM | [4][5] |

| Tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids | EGFR mutants, HER2 | 60-cell line panel | Up to 95% growth inhibition at 10 µM | [3] |

| Imidazole-containing pyrimidine–sulfonamide hybrid 24 | - | 60-cell line panel | 12.76–97.23% growth inhibition at 10 μM | [6] |

| Thienotriazolopyrimidine derivatives (20, 19, 17, 16, 11) | - | CNE2, KB, MCF-7, MGC-803 | Significant cytotoxicity | [7] |

| Indazol-pyrimidine derivatives (4f, 4i, 4a, 4g, 4d) | - | MCF-7 | IC50 = 1.629, 1.841, 2.958, 4.680, 4.798 μM | [8] |

| Chromeno[2,3-d]pyrimidin-6-one (compound 3) | - | MCF7, HepG2, A549 | IC50 = 1.61 to 2.02 μM | [9] |

Experimental Protocol: MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Pyrimidine-imidazole hybrid compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the pyrimidine-imidazole derivatives.[10]

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: 50 µL of serum-free media and 50 µL of MTT solution are added to each well, and the plate is incubated for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Signaling Pathway: CDK2 Inhibition

The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by pyrimidine-imidazole hybrids can lead to cell cycle arrest.

Caption: Inhibition of the CDK2/Cyclin E complex by pyrimidine-imidazole hybrids blocks pRb phosphorylation, preventing cell cycle progression into the S-phase.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine-imidazole hybrids have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] This broad-spectrum activity makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

For instance, a series of pyrimidines derived from 6-chlorobenzimidazoles exhibited notable antibacterial and antifungal properties.[12] Another study on imidazo[1,2-a]pyrimidine derivatives also reported potent antimicrobial activity.[14] The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data Summary

| Compound Class | Microorganism(s) | MIC / Zone of Inhibition | Reference |

| Pyrimidines of 6-chlorobenzimidazoles | Bacillus subtilis, Staphylococcus aureus, Proteus mirabilis, Escherichia coli | MIC = 40 µg/ml | [12] |

| Imidazole derivative from pyrimidine | Streptococcus mutans, Staphylococcus saprophyticus, Enterococcus faecalis, Haemophilus influenzae | Clear antibacterial activity | [13] |

| Hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids (K1, K2, K3) | Mycobacterium tuberculosis H37Rv | MIC = 1.6 μg/mL | [15] |

| Benzimidazole–pyrimidine acrylonitrile hybrid 98 | Gram-positive and Gram-negative bacteria | MIC = 9 to 13 µg/mL | [4] |

| Imidazo[1,2-a]pyrimidine chalcones | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes | Excellent to good activity | [16] |

| Imidazo[1,2-a]pyrimidine derivatives | 13 microorganisms (Gram-positive, Gram-negative bacteria, and yeasts) | Good antimicrobial activity | [17][18] |

Experimental Protocol: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrimidine-imidazole hybrid compounds

-

96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: A serial two-fold dilution of the pyrimidine-imidazole compound is prepared in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening and evaluating the antimicrobial potential of newly synthesized pyrimidine-imidazole hybrids.

Caption: A streamlined workflow for the discovery of novel antimicrobial pyrimidine-imidazole hybrids, from synthesis to lead compound identification.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several pyrimidine-imidazole hybrids have demonstrated potent anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory disorders.[20][21] The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).

For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values comparable to the standard drug celecoxib.[20] This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Anti-inflammatory Data Summary

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives (5 and 6) | COX-2 | In vitro COX inhibition | IC50 = 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol | [20] |

| Quinazolinone–pyrimidine hybrids (81–85) | COX | Carrageenan-induced rat paw edema | Efficacy above 90% compared to diclofenac-sodium | [20] |

| Triazole-pyrimidine hybrids (ZA3-ZA5, ZB2-ZB6, S5) | - | Inhibition of NO and TNF-α production | Significant anti-neuroinflammatory properties | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Materials:

-

Rats

-

Carrageenan solution (1% in saline)

-

Pyrimidine-imidazole hybrid compounds

-

Plethysmometer

Procedure:

-

Compound Administration: The test compounds are administered to the rats, typically orally or intraperitoneally.

-

Carrageenan Injection: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.

-

Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle).

Signaling Pathway: COX-2 Inhibition

The diagram below illustrates how pyrimidine-imidazole hybrids can interfere with the arachidonic acid cascade by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.

Caption: Pyrimidine-imidazole hybrids can exert anti-inflammatory effects by inhibiting COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.

Conclusion

The compelling and diverse biological activities of pyrimidine-imidazole hybrids underscore their significance as a privileged scaffold in medicinal chemistry. The data and methodologies presented in this guide highlight the immense potential of these compounds in the development of novel therapeutics for a range of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of pyrimidine-imidazole-based drugs with improved efficacy and safety profiles.

References

- 1. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties | MDPI [mdpi.com]

- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]

- 15. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. ujconline.net [ujconline.net]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Rise of Pyrimidin-4-yl-1H-imidazole Derivatives: A Technical Guide to Their Discovery and Significance as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in modern medicine has illuminated the critical role of protein kinases in cellular signaling and disease progression. Among the myriad of scaffolds explored for kinase inhibition, the pyrimidin-4-yl-1H-imidazole core has emerged as a privileged structure, demonstrating potent and selective inhibitory activity against a range of key kinases. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of these derivatives, with a particular focus on their role in modulating the TGF-β/SMAD and p38 MAPK signaling pathways, both pivotal in oncology and inflammatory diseases.

Discovery and Therapeutic Potential

The discovery of pyrimidin-4-yl-1H-imidazole derivatives as kinase inhibitors has been a significant advancement in medicinal chemistry. These compounds have shown remarkable efficacy in preclinical studies for various diseases, including cancer and inflammatory disorders. Their mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.

One of the earliest and most notable applications of this scaffold was in the development of inhibitors for Raf kinases, key components of the MAPK/ERK signaling pathway. For instance, a novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives demonstrated potent antiproliferative activities against melanoma cell lines, with some compounds exhibiting superior efficacy compared to the well-known RAF inhibitor, Sorafenib.[1] One such derivative, compound 7a, was identified as a selective and potent CRAF inhibitor with IC50 values of 0.62 µM and 4.49 µM against A375P and WM3629 human melanoma cell lines, respectively.[1]

Furthermore, the versatility of the pyrimidin-4-yl-1H-imidazole scaffold has been demonstrated by its application in targeting other critical kinases. Modifications to this core structure have led to the development of potent inhibitors of the p38 MAP kinase and the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI), also known as ALK5. The dysregulation of these pathways is implicated in a wide array of pathologies, making their inhibitors highly sought-after therapeutic agents.

Quantitative Analysis of Kinase Inhibition

The potency of pyrimidin-4-yl-1H-imidazole derivatives is quantitatively assessed through their half-maximal inhibitory concentration (IC50) values. The following tables summarize the inhibitory activities of representative compounds against key kinases.

Table 1: Inhibitory Activity of Pyrimidin-4-yl-1H-imidazole and Related Derivatives against BRAF/CRAF Kinases

| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |

| 7a | CRAF | A375P | 0.62 | [1] |

| 7a | CRAF | WM3629 | 4.49 | [1] |

| 12l | V600EBRAF | - | 0.49 | [2] |

| 12i | V600EBRAF | - | 0.53 | [2] |

| 12e | V600EBRAF | - | 0.62 | [2] |

| CLW14 | BRAF | A375 | 4.26 | [3] |

| CLW27 | BRAF | A375 | 2.93 | [3] |

Table 2: Inhibitory Activity of Imidazole and Pyrimidine Derivatives against p38 MAP Kinase

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| AA6 | p38 MAP Kinase | 403.57 | [4] |

| SB203580 (Reference) | p38 MAP Kinase | 222.44 | [4] |

| Compound 48 | p38 MAP Kinase | 0.24 | [5] |

Table 3: Inhibitory Activity of Pyrimidine and Imidazole Derivatives against TGF-β Receptor I (ALK5)

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 11 | TGF-βRI | 72 | [6] |

| GW855857 | TGF-βRI | 194 | [6] |

| Compound 10 | TGF-βRI | 44 | [6] |

| Compound 57 | ALK5 | Not Specified | [7][8] |

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of pyrimidin-4-yl-1H-imidazole derivatives is rooted in their ability to modulate specific signaling pathways. Below are diagrammatic representations of the TGF-β/SMAD and p38 MAPK pathways, highlighting the points of intervention for these inhibitors.

References

- 1. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 8. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine stands as a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active molecules. Its unique structural arrangement, featuring both a pyrimidine and an imidazole ring, facilitates critical interactions with a range of biological targets. This technical guide delves into the synthesis, key applications, and biological significance of this compound, with a particular focus on its role in the development of targeted kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document provides a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Introduction

The pyrimidine nucleus is a fundamental component of DNA and RNA and a privileged scaffold in drug discovery, with numerous approved drugs incorporating this heterocycle.[1] When functionalized with an imidazole moiety, the resulting this compound becomes a highly valuable building block for creating compounds with diverse pharmacological activities.[2] The chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This adaptability has made it a favored starting material in the synthesis of targeted therapies, particularly kinase inhibitors.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with imidazole. The reaction conditions can be optimized to achieve high yields and purity.

General Experimental Protocol

Materials:

-

4,6-Dichloropyrimidine

-

Imidazole

-

Anhydrous potassium carbonate (K2CO3) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous DMF, add imidazole (1.0-1.2 equivalents) and anhydrous potassium carbonate (2.0-4.0 equivalents).[3]

-

Heat the reaction mixture to 140 °C with vigorous stirring.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a key component in a variety of kinase inhibitors, targeting critical signaling pathways implicated in cancer and inflammation.

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several inhibitors targeting kinases within this pathway, such as RAF, utilize the pyrimidine-imidazole scaffold.

Targeting Other Key Kinases

Derivatives of this compound have also shown potent inhibitory activity against other important kinases, including:

-

Aurora Kinases: Essential for cell cycle regulation, making them attractive targets in oncology.

-

Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.

-

Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative kinase inhibitors incorporating the pyrimidine-imidazole scaffold.

Table 1: CRAF Inhibition Data

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 7a | A375P | 0.62 | [4] |

| 7a | WM3629 | 4.49 | [4] |

Table 2: General Anticancer Activity of Pyrimidine-Imidazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 4f | MCF-7 | 1.629 | [5] |

| 4i | MCF-7 | 1.841 | [5] |

| 4a | A549 | 3.304 | [5] |

| 4i | A549 | 2.305 | [5] |

Experimental Protocols for Key Assays

Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. Below are representative protocols for key assays used in the characterization of pyrimidine-imidazole based kinase inhibitors.

CRAF Kinase Inhibition Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against CRAF kinase.

Materials:

-

Recombinant active CRAF kinase

-

Inactive MEK1 protein (substrate)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

To the wells of a 384-well plate, add the test compound, recombinant CRAF enzyme, and inactive MEK1 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Experimental and Drug Discovery Workflows

The development of a novel kinase inhibitor follows a structured workflow, from initial screening to preclinical evaluation.

Conclusion

This compound is a privileged scaffold in drug discovery, offering a synthetically accessible and highly adaptable platform for the development of novel therapeutics. Its prominence in the design of potent and selective kinase inhibitors underscores its significance in addressing unmet medical needs in oncology and other disease areas. The continued exploration of derivatives based on this core structure holds great promise for the future of targeted medicine.

References

- 1. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling Therapeutic Avenues: A Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine, represents a versatile and privileged structure in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets amenable to modulation by compounds originating from this core structure, with a primary focus on oncology, neuroinflammation, and inflammatory disorders. Detailed experimental protocols for cited assays and quantitative data are presented to facilitate further research and development in this promising area.

I. Oncological Targets

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine have demonstrated potent inhibitory activity against several key oncogenic kinases.

RAF Kinases (B-RAF, C-RAF)

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a frequent driver of tumorigenesis. Compounds derived from the 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine scaffold have been identified as potent inhibitors of both B-RAF and C-RAF (RAF1).

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have been synthesized and evaluated for their inhibitory effect on the V600E mutant of B-RAF, a common mutation in melanoma and other cancers. Notably, some of these compounds exhibited sub-micromolar IC50 values against V600E B-RAF and also showed potent inhibition of C-RAF. Another series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives also demonstrated significant antiproliferative activities, with one compound identified as a selective and potent C-RAF inhibitor.[1]

Quantitative Data: RAF Kinase Inhibition

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 12l | V600E B-RAF | 0.49 | - | |

| 12i | V600E B-RAF | 0.53 | - | |

| 12e | V600E B-RAF | 0.62 | - | |

| 7a | C-RAF | Potent (exact value not specified) | A375P, WM3629 | [1] |

Signaling Pathway: RAS-RAF-MEK-ERK Cascade

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression or mutation is common in various cancers, including non-small cell lung cancer and glioblastoma. Imidazolone-sulphonamide-pyrimidine hybrids have been synthesized and identified as potential EGFR tyrosine kinase (TK) inhibitors.[2] These compounds have shown promising cytotoxic activity against cancer cell lines and direct inhibitory effects on EGFR kinase.[2]

Quantitative Data: EGFR Inhibition

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 6b | EGFR-TK | 0.09 | MCF-7 | [2] |

| 5h | - | 3.71 (cytotoxicity) | MCF-7 | [2] |

| 5j | - | 3.14 (cytotoxicity) | MCF-7 | [2] |

Experimental Workflow: EGFR Tyrosine Kinase Inhibition Assay

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Aurora A Kinase

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to genomic instability and is frequently observed in various cancers. Pyrimidine-based derivatives have been developed as potent Aurora A kinase inhibitors that can induce the degradation of MYC-family oncoproteins, which are stabilized by Aurora A.

Signaling Pathway: Aurora A and MYC Stabilization

Caption: Inhibition of Aurora A leads to MYC degradation.

II. Neuroinflammatory and Neurodegenerative Targets

Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key signaling molecules in these pathways present viable targets for therapeutic intervention.

Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, metabolism, and inflammation. Its dysregulation is linked to the pathology of Alzheimer's disease, bipolar disorder, and other neurological conditions.

Cyclin-Dependent Kinase 5 (CDK5)

CDK5 is a unique member of the cyclin-dependent kinase family that is predominantly active in post-mitotic neurons. Aberrant CDK5 activity contributes to the neurofibrillary tangle formation seen in Alzheimer's disease.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a key mediator of the inflammatory response. Its activation in microglia and astrocytes contributes to the production of pro-inflammatory cytokines, leading to neuronal damage.

III. Inflammatory Disease Targets

Beyond the central nervous system, chronic inflammation underlies a host of debilitating conditions, including rheumatoid arthritis and inflammatory bowel disease.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders.

Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis. Inhibiting TNF-α production or signaling is a highly effective therapeutic approach.

IV. Experimental Protocols

General Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be ≤1%.

-

Dilute the recombinant kinase and substrate to the desired concentrations in kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well white plate, add the test compound or vehicle control.

-

Add the diluted kinase to each well, except for the "no enzyme" control.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10-30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the test compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent to dissolve the formazan crystals and measure absorbance at ~570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

-

-

Data Analysis:

-

Calculate the percent inhibition of cell proliferation for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Western Blotting for Protein Expression

-

Cell Lysis:

-

Treat cells with the test compound for a specified duration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

This guide highlights the significant potential of 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine as a foundational scaffold for the development of novel therapeutics. The diverse range of validated targets underscores the importance of continued exploration and optimization of derivatives based on this versatile chemical entity. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing new treatments for cancer, neurodegenerative diseases, and inflammatory conditions.

References

An In-depth Technical Guide to the Stability and Reactivity of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring both a reactive pyrimidine ring and an imidazole moiety, renders it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols, data on its physicochemical properties, and an examination of its role in relevant signaling pathways are presented to support researchers in their drug discovery and development endeavors.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloro-substituent at the 4-position and an imidazolyl group at the 6-position of the pyrimidine ring creates a molecule with two key points of functionality. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative chlorine atom, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of functional groups, enabling the exploration of extensive chemical space in the design of targeted therapeutics.

Notably, this compound serves as a crucial building block in the synthesis of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in inflammatory diseases and cancer.[1][2] The imidazole and pyrimidine moieties are adept at forming key interactions with biological targets, making this compound a cornerstone in the development of novel therapeutic agents.[3] Beyond pharmaceuticals, its stable yet reactive nature makes it a useful precursor in the formulation of herbicides and fungicides in the agrochemical sector.[3]

Physicochemical and Stability Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114834-02-5 | [3] |

| Molecular Formula | C₇H₅ClN₄ | [3] |

| Molecular Weight | 180.59 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Storage Conditions | 0-8°C | [3] |

| Predicted XlogP | 1.2 | [4] |

| Purity (typical) | ≥97% | [5] |

Stability Considerations:

-

Storage: The compound should be stored in a cool, dry place, typically between 0 and 8°C, to minimize degradation.[3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

-

Light Sensitivity: While specific data is unavailable, many heterocyclic compounds exhibit some degree of light sensitivity. It is advisable to store the compound in an opaque or amber container.

-

pH Stability: The stability of the compound in solution is expected to be pH-dependent. The imidazole ring has a pKa of approximately 7.0 for its conjugate acid, while pyrimidine is a weak base.[6][7] In strongly acidic or basic conditions, hydrolysis of the chloro group or degradation of the heterocyclic rings may occur.

-

Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the 4-position, which is activated towards nucleophilic attack by the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction at the C4 position. The electron-withdrawing nitrogen atoms in the pyrimidine ring, coupled with the good leaving group ability of the chloride ion, facilitate the attack of a wide range of nucleophiles.

General Reaction Scheme:

Where Nu: represents a nucleophile such as an amine, alcohol, or thiol.

This reactivity is the cornerstone of its utility in synthesizing libraries of compounds for drug discovery, particularly for kinase inhibitors where an amino group is often introduced at this position to interact with the hinge region of the kinase active site.

Basicity

The molecule possesses two basic heterocyclic rings. The imidazole ring is more basic (pKa of the conjugate acid ≈ 7.0) than the pyrimidine ring.[6][7] The lone pair on the non-protonated nitrogen of the imidazole is readily available for protonation. The pyrimidine ring is a much weaker base due to the electron-withdrawing effect of the two nitrogen atoms.

Experimental Protocols

The following protocols are representative examples of the synthesis and subsequent reaction of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

This procedure is a representative method for the synthesis of the title compound from 4,6-dichloropyrimidine and imidazole.

Materials:

-

4,6-Dichloropyrimidine

-

Imidazole

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical SNAr reaction to displace the chloro group with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

Amine of interest (e.g., aniline or a substituted aniline)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Solvent such as n-butanol, dioxane, or DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 80-120°C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivative.

Role in Signaling Pathways and Drug Development

This compound is a key precursor for the synthesis of inhibitors targeting various protein kinases. One of the most prominent targets is the p38 MAPK.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1] Dysregulation of this pathway is associated with a range of diseases, including chronic inflammatory conditions and cancer. As such, inhibitors of p38 MAPK are of significant therapeutic interest.

Caption: p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Screening

The development of kinase inhibitors from this compound typically follows a structured workflow.

Caption: Workflow for kinase inhibitor development.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery and agrochemical synthesis. Its reactivity, primarily governed by the facile nucleophilic aromatic substitution of the chloro group, allows for the systematic synthesis of diverse compound libraries. While specific quantitative data on its stability and reactivity kinetics are not widely published, its established use as a key intermediate underscores its reliability under appropriate handling and reaction conditions. This technical guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and drug development programs, particularly in the pursuit of novel kinase inhibitors. Further detailed experimental studies on its stability and reaction kinetics would be beneficial to the scientific community.

References

- 1. quora.com [quora.com]

- 2. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Chloro-1H-imidazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | C8H7ClN4 | CID 26369835 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As a privileged structure, its derivatives have been extensively explored and developed as therapeutic agents targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the applications of substituted pyrimidines, with a focus on their anticancer and antimicrobial activities. This guide delves into quantitative biological data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Applications of Substituted Pyrimidines

Substituted pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and other crucial kinases.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various substituted pyrimidine derivatives against different cancer cell lines and their inhibitory activity against key kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Substituted Pyrimidines Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-Pyrimidine 4g | MCF-7 (Breast) | 5.1 | [1] |

| HepG2 (Liver) | 5.02 | [1] | |

| HCT-116 (Colon) | 6.6 | [1] | |

| Aminopyrimidine A12 | H1975 (NSCLC) | Not explicitly stated, but showed strong antiproliferative effects | [2] |

| Pyrimidine-5-carbonitrile 10b | HepG2 (Liver) | 3.56 | [3] |

| A549 (Lung) | 5.85 | [3] | |

| MCF-7 (Breast) | 7.68 | [3] | |

| Thiazolopyrimidine 3d | A498 (Renal) | 3.5 | [4] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine 4i | MCF-7 (Breast) | 0.33 | [5] |

| HeLa (Cervical) | 0.52 | [5] | |

| HepG2 (Liver) | 3.09 | [5] | |

| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | 43.4 | [6] |

| MDA-MB-231 (Breast) | 35.9 | [6] | |

| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | 39.0 | [6] |

| MDA-MB-231 (Breast) | 35.1 | [6] | |

| Pyrazolo[3,4-d]pyrimidine 5 | HT1080 (Fibrosarcoma) | 96.25 | [7] |

| HeLa (Cervical) | 74.8 | [7] | |

| Caco-2 (Colon) | 76.92 | [7] | |

| A549 (Lung) | 148 | [7] | |

| Pyrazolo[3,4-d]pyrimidine 7 | HT1080 (Fibrosarcoma) | 43.75 | [7] |

| HeLa (Cervical) | 17.50 | [7] | |

| Caco-2 (Colon) | 73.08 | [7] | |

| A549 (Lung) | 68.75 | [7] |

Table 2: IC50 Values of Substituted Pyrimidines Against Kinases

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| Indolyl-Pyrimidine 4g | EGFR | 250 | [1] |

| Indolyl-Pyrimidine 4f | EGFR | 380 | [1] |

| Indolyl-Pyrimidine 4h | EGFR | 390 | [1] |